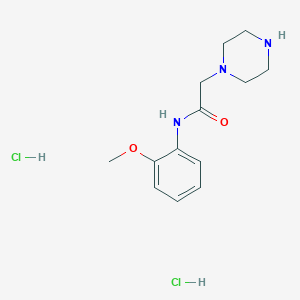

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to an amine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZIHZCNYPHXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 2-methoxyphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the use of catalysts to increase the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The conditions for these reactions vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is characterized by its unique chemical structure which contributes to its biological activity. The compound's molecular formula is , and it features a piperazine ring linked to an acetamide group, with a methoxyphenyl substituent. Understanding its chemical properties is crucial for exploring its applications in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

Piperazine derivatives are known for their neuropharmacological effects. This compound has been studied for its potential in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems could provide insights into developing new anxiolytic or antidepressant medications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by acetamide linkage. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers evaluated the anticancer effects of a related piperazine derivative on prostate cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through modulation of specific signaling pathways, highlighting the therapeutic potential of piperazine derivatives like this compound .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various piperazine derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications to the piperazine structure enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyphenyl)-2-(piperazin-1-yl)ethanamide

- N-(2-methoxyphenyl)-2-(piperidin-1-yl)acetamide

- N-(2-methoxyphenyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article explores the compound's synthesis, pharmacodynamics, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group on a phenyl ring and a piperazine moiety. The chemical formula is with a molecular weight of 285.77 g/mol .

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising cytotoxic effects. For instance, the compound's IC50 values were evaluated in human cancer cell lines such as MDA-MB-231 and HepG2, revealing moderate to high cytotoxicity.

These results indicate that the compound may serve as a potential lead in the development of new anticancer therapies.

2. Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. A study focusing on piperazine derivatives found that modifications in the piperazine structure significantly influenced anticonvulsant activity. The presence of the methoxy group was noted to enhance the pharmacological profile of related compounds .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Interactions : The compound may disrupt key protein-protein interactions involved in cancer cell proliferation.

- Modulation of Neurotransmitter Systems : Its piperazine moiety suggests potential interactions with neurotransmitter receptors, contributing to its anticonvulsant effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study evaluating various piperazine derivatives, this compound was found to outperform several analogs in inhibiting tumor growth in vitro. The study highlighted its selectivity towards MDA-MB-231 cells, suggesting a targeted action mechanism .

Case Study 2: Anticonvulsant Effects

Another investigation assessed the anticonvulsant activity of similar compounds in animal models. The results indicated that derivatives with higher lipophilicity exhibited enhanced efficacy in preventing seizures, reinforcing the importance of structural modifications on pharmacological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.